1,3-Bisacetamidobenzene
Overview
Description
1,3-Bisacetamidobenzene, also known as N,N’- (m-phenylene)di (acetamide), is a chemical compound with the molecular formula C10H12N2O2 . It is a white crystalline solid that is soluble in organic solvents.
Molecular Structure Analysis
The molecular structure of 1,3-Bisacetamidobenzene is represented by the InChI string: InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14).Physical And Chemical Properties Analysis
1,3-Bisacetamidobenzene has a molecular weight of 192.218 . Unfortunately, other specific physical and chemical properties of 1,3-Bisacetamidobenzene were not found in the retrieved data.Scientific Research Applications
1. Base-catalyzed diborylation of alkynes
- Application Summary : This process involves the synthesis of cis-1,2-bis(boryl)alkenes from various alkynes. It’s an efficient, transition-metal free, and practical approach .
- Methods of Application : The process is carried out in the presence of a catalytic amount of K2CO3 under mild conditions .
- Results or Outcomes : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
2. Use in Food Contact Materials
- Application Summary : 1,3-bis(isocyanatomethyl)benzene has been evaluated for use in food contact materials .
- Methods of Application : The substance undergoes immediate and complete hydrolysis to 1,3-benzenedimethanamine in water and gastric fluid simulant .
- Results or Outcomes : The European Food Safety Authority concluded that the use of the substance as a co-monomer in the manufacture of a middle layer coating in a multilayer film does not raise safety concern if the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg food .
3. Synthesis of SCS-NHT Pd Pincer Complex
- Application Summary : This involves the synthesis of a 6,6-fused ring SCS-NHT palladium pincer complex using 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide .
- Methods of Application : The process involves treating 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide with elemental sulfur in the presence of a base to produce a bis(N-heterocyclic thione) (NHT) pincer ligand precursor. This precursor then reacts with PdCl2(CH3CN)2 to produce the desired complex .
- Results or Outcomes : The resulting complex has been found to be air stable and exhibits interesting photophysical properties. It also shows catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions .
4. Synthesis of Highly Functionalized Bicyclo[1.1.1]pentanes
- Application Summary : This involves the synthesis of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes, which are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups .
- Methods of Application : The synthesis is carried out under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides .
- Results or Outcomes : The resulting products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .
5. Synthesis of SCS-NHT Pd Pincer Complex
- Application Summary : This involves the synthesis of a 6,6-fused ring SCS-NHT palladium pincer complex using 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide .
- Methods of Application : The process involves treating 1,3-bis(3’-butylimidazolyl-1’-yl)benzene diiodide with elemental sulfur in the presence of a base to produce a bis(N-heterocyclic thione) (NHT) pincer ligand precursor. This precursor then reacts with PdCl2(CH3CN)2 to produce the desired complex .
- Results or Outcomes : The resulting complex has been found to be air stable and exhibits interesting photophysical properties. It also shows catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions .
6. Use in Benzene Derivatives
- Application Summary : Benzene and its derivatives have many interesting properties. Unlike aliphatic (straight chain carbons) or other cyclic organic compounds, the structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .
- Methods of Application : Phenol, Ph-OH, or C6H5OH, for example, is formed when an alcohol (-OH) group displaces a hydrogen atom on the benzene ring. Benzene, for this very same reason, can be formed from the phenyl group by reattaching the hydrogen back its place of removal .
Future Directions
While specific future directions for 1,3-Bisacetamidobenzene were not found in the retrieved data, the field of chemical synthesis and analysis continues to evolve with advancements in technology and methodology. This will likely lead to more efficient synthesis processes, improved understanding of chemical properties, and expanded applications for compounds like 1,3-Bisacetamidobenzene .
properties
IUPAC Name |
N-(3-acetamidophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKNKXDSWRQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145451 | |
Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bisacetamidobenzene | |
CAS RN |
10268-78-7 | |
Record name | N,N′-1,3-Phenylenebis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10268-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenylenediacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10268-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10268-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(m-phenylene)di(acetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-PHENYLENEDIACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I720DIF1VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.